molecular formula C17H27NO3 B2804714 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol CAS No. 35151-89-4

1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No. B2804714
CAS RN: 35151-89-4
M. Wt: 293.407
InChI Key: UCDPZAOPMSTCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.

Scientific Research Applications

1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and AKT. In preclinical studies, this compound has demonstrated potent activity against a wide range of cancer cell lines, both in vitro and in vivo.

Mechanism of Action

1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol works by inhibiting the activity of specific kinases that are involved in the growth and survival of cancer cells. BTK, FLT3, and AKT are all kinases that play important roles in cancer cell signaling pathways. By inhibiting these kinases, this compound can disrupt the signaling pathways that promote cancer cell growth and survival, leading to decreased proliferation and increased cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in a wide range of cancer cell lines, both in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, as well as for testing potential cancer therapies. However, one limitation of this compound is its specificity for certain kinases. While this specificity can be an advantage in certain contexts, it can also limit its usefulness in studying other signaling pathways that may be involved in cancer cell growth and survival.

Future Directions

There are several potential future directions for the study of 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and survival. Another potential direction is the study of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in clinical settings.

Synthesis Methods

The synthesis of 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol involves a series of chemical reactions, starting with the reaction of 4-tert-butylphenol with epichlorohydrin to form 1-(4-tert-butylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine to form this compound. The final product is then purified using various chromatographic techniques.

properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-17(2,3)14-4-6-16(7-5-14)21-13-15(19)12-18-8-10-20-11-9-18/h4-7,15,19H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDPZAOPMSTCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.